molecular formula C8H6ClN3O B12935496 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

Cat. No.: B12935496
M. Wt: 195.60 g/mol
InChI Key: JAGJWFCBEXYYMS-UHFFFAOYSA-N
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Description

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The presence of a chlorine atom and an aldehyde group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring, followed by chlorination and aldehyde formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid.

    Reduction: 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The chlorine atom and aldehyde group may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
  • 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol
  • 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid

Uniqueness

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

InChI

InChI=1S/C8H6ClN3O/c9-8-7-2-1-6(3-4-13)12(7)11-5-10-8/h1-2,4-5H,3H2

InChI Key

JAGJWFCBEXYYMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)Cl)CC=O

Origin of Product

United States

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